molecular formula C24H20N2O5 B2821062 4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618876-77-0

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No. B2821062
CAS RN: 618876-77-0
M. Wt: 416.433
InChI Key: UWYUDRQIIBYNID-UHFFFAOYSA-N
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Description

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H20N2O5 and its molecular weight is 416.433. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

The chemical compound has been involved in various synthesis processes and molecular structure analyses. For instance, it has been synthesized through a three-component reaction involving ethyl benzoylacetate, hydroxylamine, and aromatic aldehydes, showcasing the versatility of its synthesis pathways Ablajan & Xiamuxi, 2011. Additionally, the compound's structure and bonding, such as the hydrogen bonding involving the pyrrole N-H and hydroxybenzoyl O-H groups, have been examined in studies, providing a deeper understanding of its chemical properties Dey et al., 2003.

Electropolymerization and Electrochemical Properties

The compound has applications in the field of electropolymerization and the study of electrochemical properties. Research involving derivatives of the compound, such as 4-(pyrrol-1-yl)-benzenethiol derivatives, has been conducted to improve the properties of polymerized poly(pyrrole) layers. These studies have explored the behavior of these systems, including the electropolymerization process and the effect of copolymerization with pyrrole on the film properties Schneider et al., 2017.

Medicinal Chemistry and Drug Design

In medicinal chemistry, the compound has been a part of the synthesis of novel lead compounds through structure-based drug design and docking studies. These studies aim to explore the biological activities of the compound and its derivatives, offering insights into their potential therapeutic applications Ragno et al., 2004. The compound has also been involved in studies focused on proteasome inhibition and cytostatic effects on human cancer cells, highlighting its relevance in cancer research Yan et al., 2015.

Material Science and Surface Engineering

In the field of material science and surface engineering, the compound has been studied for its self-assembling properties and its application in modifying surface structures. These studies contribute to our understanding of molecular interactions and the potential for creating advanced materials with tailored properties Schneider et al., 2017.

properties

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-3-13-30-18-11-9-17(10-12-18)22(27)20-21(16-7-5-4-6-8-16)26(24(29)23(20)28)19-14-15(2)31-25-19/h3-12,14,21,27H,1,13H2,2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGZSVOICKMWHP-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(allyloxy)benzoyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

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